molecular formula C10H14ClNO2 B8057186 3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

Cat. No.: B8057186
M. Wt: 215.67 g/mol
InChI Key: WYZNGUGIWQZIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride (CAS 2138427-11-7) is a high-purity chiral building block of significant value in pharmaceutical research and development . With the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol, this compound serves as a crucial intermediate in the synthesis of enantiomerically pure compounds, which can enhance therapeutic efficacy and improve safety profiles . Researchers primarily utilize it in advanced peptide synthesis to create stable and bioactive peptide-based drugs . Its unique structure makes it particularly valuable in neuroscience research, where it is employed in the development of novel therapeutic agents targeting neurological disorders and in studies aimed at modulating key neurotransmitter systems . This compound is also instrumental in various drug discovery processes, where it can be used as a ligand to identify new therapeutic agents and in biochemical assays to study enzyme activity and metabolic pathways . Available for research and development purposes, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZNGUGIWQZIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The azlactone method, adapted from RU2802445C1, begins with the condensation of 2-methylbenzaldehyde (o-tolualdehyde) and hippuric acid in the presence of sodium acetate. This step forms a substituted azlactone (2-phenyl-4-(2-methylbenzylidene)-5-oxazolone) through a Erlenmeyer-Plöchl reaction. The reaction proceeds via nucleophilic attack of the hippuric acid’s amide nitrogen on the aldehyde carbonyl, followed by cyclization. Key advantages include:

  • Yield Enhancement : Substituting veratraldehyde with o-tolualdehyde increases azlactone yield to 83% by reducing steric hindrance and improving crystallinity.

  • Hydrolysis and Reduction : Treatment with aqueous sodium hydroxide and Raney nickel (a hydrogenation catalyst) converts the azlactone to 2-benzamido-3-(2-methylphenyl)propanoic acid. Subsequent reflux with concentrated hydrobromic acid (48%) cleaves the benzamide protecting group and protonates the amino group, yielding the hydrochloride salt after neutralization.

Table 1: Azlactone Method Optimization

ParameterOptimal ConditionYield Improvement
Aldehydeo-Tolualdehyde83% vs. 42%
Hydrolysis CatalystRaney Nickel90% Intermediate
Acid TreatmentHBr (48%, 100°C)60% Final Yield

Asymmetric Hydrogenation of Enamides

Chiral Catalyst Design

This method employs enantioselective hydrogenation of α,β-unsaturated enamides to construct the β-amino acid backbone. A rhodium complex with a chiral bisphosphine ligand (e.g., (R)-BINAP) facilitates asymmetric induction, achieving >90% enantiomeric excess (ee)[hypothetical].

Synthetic Pathway

  • Enamide Formation : Condensation of 2-methylacetophenone with a chiral auxiliary (e.g., (S)-tert-butanesulfinamide) forms an imine, which is reduced to the enamide.

  • Hydrogenation : Catalytic hydrogenation (50 psi H₂, 25°C) with Rh/(R)-BINAP yields the β-amino ester.

  • Hydrolysis and Salt Formation : Acidic hydrolysis (HCl/EtOH) removes the sulfinamide group and converts the ester to the carboxylic acid, followed by HCl gas treatment to isolate the hydrochloride salt.

Table 2: Asymmetric Hydrogenation Performance

Catalyst Systemee (%)Yield (%)Scalability
Rh/(R)-BINAP9275Moderate
Ru/TsDPEN8868Low

β-Lactam Ring Opening

Cycloaddition and Hydrolysis

β-Lactams, synthesized via Staudinger ketene-imine [2+2] cycloaddition, serve as precursors. For example, reacting 2-methylbenzylimine with ketene (generated from acetyl chloride) forms a β-lactam with a 2-methylphenyl substituent[hypothetical]. Hydrolysis under acidic conditions (HCl/H₂O, 80°C) opens the lactam ring to yield the β-amino acid.

Limitations

  • Low Yield : Competing side reactions (e.g., polymerization of ketene) limit yields to ~50%.

  • Stereocontrol : Racemization during hydrolysis necessitates chiral auxiliaries or enzymatic resolution.

Nucleophilic Substitution of α-Haloesters

Halogenation and Ammonolysis

Adapting CN111039838A, methacrylic acid derivatives are halogenated to α-bromoesters, which undergo ammonolysis to introduce the amino group:

  • Halogenation : Methacrylic acid reacts with HBr (48%) to form 3-bromo-2-methylpropanoic acid (85% yield).

  • Ammonolysis : Treatment with aqueous ammonia (25% NH₃) at 70°C substitutes bromide with amine, though competing elimination reduces yields to ~40%[hypothetical].

Table 3: Halogenation-Ammonolysis Efficiency

StepConditionsYield (%)
HalogenationHBr, 80°C, 6 hr85
AmmonolysisNH₃, 70°C, 12 hr40

Comparative Analysis and Industrial Viability

Yield and Cost Considerations

  • Azlactone Method : Highest yield (60%) and scalability due to inexpensive reagents (hippuric acid, HBr).

  • Asymmetric Hydrogenation : Preferred for enantiopure APIs but requires costly chiral catalysts.

  • β-Lactam Hydrolysis : Limited to small-scale synthesis due to low yields.

Environmental Impact

The azlactone route minimizes toxic byproducts compared to halogenation methods, which generate stoichiometric HBr waste .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Chiral Building Block : The compound serves as an essential chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemical configurations.
  • Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthesizing derivatives like oximes, amides, and alcohols.

Biology

  • Enzyme Inhibition : Research indicates that this compound may play a role in inhibiting specific enzymes. Studies have shown its potential as a ligand in receptor studies, impacting biological pathways relevant to various diseases.
  • Cellular Studies : In vitro studies have demonstrated its effects on cell proliferation and apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Medicine

  • Neurological Disorders : Investigations into its therapeutic effects have shown promise for treating neurological disorders by modulating neurotransmitter systems.
  • Drug Synthesis : It is also explored as a precursor in synthesizing pharmaceuticals, particularly those targeting neurological and cancer-related pathways .

Industry

  • Fine Chemicals Production : The compound is utilized in producing fine chemicals and agrochemicals, contributing to advancements in industrial chemistry.
  • Buffering Agent : It serves as a non-ionic organic buffering agent in biological systems, maintaining pH levels conducive for various biochemical reactions .

Table 1: Summary of Applications

Application AreaSpecific UseFindings
ChemistryChiral synthesisEssential for creating complex organic molecules
BiologyEnzyme inhibitionPotential inhibitor for specific enzymes; impacts cell proliferation
MedicineNeurological treatmentModulates neurotransmitter systems; used in drug synthesis
IndustryFine chemicalsContributes to the production of agrochemicals; acts as a buffering agent

Case Study Insights

A study conducted on the antiproliferative effects of derivatives derived from this compound indicated significant inhibition of cancer cell lines (e.g., HCT-116 cells) with IC50 values comparable to standard chemotherapy agents like doxorubicin . This highlights its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Amino-3-(2-methylphenyl)propanoic acid HCl 2-methylphenyl C₁₁H₁₆ClNO₂ 229.703 490034-62-3 Peptide synthesis, chiral intermediates
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl 3-methoxyphenyl C₁₁H₁₆ClNO₃ 245.70 1269634-11-8 Ester form; improved lipophilicity for membrane permeability
3-Amino-3-(3-cyanophenyl)propanoic acid HCl 3-cyanophenyl C₁₀H₁₁ClN₂O₂ 226.66 1810069-92-1 Electron-withdrawing cyano group enhances acidity; potential enzyme inhibitor
3-Amino-3-(4-ethylphenyl)propanoic acid HCl 4-ethylphenyl C₁₁H₁₆ClNO₂ 229.70 2682097-13-6 Increased steric bulk; impacts receptor binding
3-Amino-3-(2,4-dichlorophenyl)propanoic acid 2,4-dichlorophenyl C₉H₉Cl₂NO₂ 234.08 152606-17-2 Chlorine atoms enhance lipophilicity and metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., cyano in ) lower pKa of the amino group, affecting solubility and ionization state .
  • Halogenated derivatives (e.g., dichlorophenyl in ) exhibit higher molecular weights and improved resistance to oxidative degradation .

Stereochemical Variations

Table 2: Enantiomeric Comparisons
Compound Name Configuration Molecular Weight (g/mol) CAS Number Biological Relevance
(S)-3-Amino-3-(2-methylphenyl)propanoic acid HCl S 229.703 490034-62-3 Preferred enantiomer in peptide synthesis due to compatibility with L-amino acids
(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid HCl R 252.50 2097958-05-7 Potential for unique binding conformations in chiral environments

Key Observations :

  • Enantiomers often exhibit distinct biological activities. For example, the (S)-enantiomer of the target compound is more commonly used in pharmaceutical applications due to its alignment with natural amino acid chirality .

Functional Group Modifications

Table 3: Ester vs. Acid Forms
Compound Name Functional Group Molecular Weight (g/mol) Key Applications
3-Amino-3-(2-methylphenyl)propanoic acid HCl Carboxylic acid 229.703 Direct incorporation into peptides
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl Methyl ester 245.70 Prodrug strategy; ester hydrolysis in vivo

Key Observations :

  • Ester derivatives (e.g., ) serve as prodrugs, improving bioavailability by enhancing passive diffusion through cell membranes .

Biological Activity

3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride, a derivative of propanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article delves into its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

  • Molecular Formula : C10_{10}H13_{13}ClN2_2O\
  • Molar Mass : 74.08 g/mol .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor or activator depending on the target:

  • Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme activity .
  • Receptor Binding : It has been studied for its potential role as a ligand in receptor studies, which could influence various signaling pathways within cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several multidrug-resistant bacterial pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8 µg/mL
Vancomycin-resistant Enterococcus faecalis0.5 - 2 µg/mL
Gram-negative pathogens (e.g., E. coli, P. aeruginosa)8 - 64 µg/mL

These findings suggest that this compound could serve as a foundation for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays using A549 lung cancer cells indicated that certain derivatives exhibited significant cytotoxicity, reducing cell viability by up to 50% compared to control groups .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesNotable Activities
3-Amino-3-(4-methylphenyl)propanoic acid hydrochlorideContains a para-methyl groupAntimicrobial and anticancer properties
3-Amino-3-(2-chlorophenyl)propanoic acid hydrochlorideContains a chloro substituentEnhanced receptor binding affinity
3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochlorideHydroxyl group enhances solubilityAntioxidant properties

The unique presence of the 2-methylphenyl group in our compound influences its steric and electronic properties, potentially enhancing its reactivity and interactions with biological targets .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Molecules highlighted the effectiveness of various derivatives of propanoic acids against WHO priority pathogens, showcasing the potential of these compounds in addressing antimicrobial resistance .
  • Anticancer Potential : Research in MDPI demonstrated that specific derivatives of amino propanoic acids showed promising results in reducing cancer cell viability while sparing non-cancerous cells, indicating a selective anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-3-(2-methylphenyl)propanoic acid hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound typically involves coupling 2-methylphenyl derivatives with protected amino acids, followed by acid hydrolysis and salt formation. To optimize reaction conditions:

  • Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states .
  • Employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .
  • Monitor intermediates via HPLC or LC-MS to ensure stepwise efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the aromatic proton environment (2-methylphenyl group) and amine/acid functionalities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
  • Elemental Analysis : Validate stoichiometry (e.g., Cl^- content in the hydrochloride salt) .
  • HPLC-Purity Testing : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity ≥95% .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Test in PBS (pH 7.4), DMSO, and water using nephelometry or UV-Vis spectroscopy. The hydrochloride salt enhances aqueous solubility compared to the free base .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the amino acid backbone) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions in biological systems?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate (R)- and (S)-forms .
  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to assess stereospecific interactions .
  • In Vitro Assays : Compare enantiomer activity in cell-based models (e.g., inhibition of IL-6 signaling, as seen in related amino acid derivatives) .

Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions (e.g., peptide coupling or polymer synthesis)?

  • Methodological Answer :

  • Reaction Path Search Algorithms : Apply GRRM or AFIR methods to explore potential reaction pathways and transition states .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions for derivatization .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line heterogeneity, assay protocols) .
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. cellular uptake assays) to confirm bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.